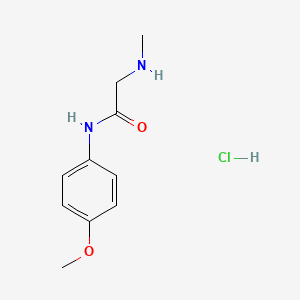

N-(4-methoxyphenyl)-2-(methylamino)acetamide hydrochloride

CAS No.: 1171427-63-6

Cat. No.: VC2542703

Molecular Formula: C10H15ClN2O2

Molecular Weight: 230.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1171427-63-6 |

|---|---|

| Molecular Formula | C10H15ClN2O2 |

| Molecular Weight | 230.69 g/mol |

| IUPAC Name | N-(4-methoxyphenyl)-2-(methylamino)acetamide;hydrochloride |

| Standard InChI | InChI=1S/C10H14N2O2.ClH/c1-11-7-10(13)12-8-3-5-9(14-2)6-4-8;/h3-6,11H,7H2,1-2H3,(H,12,13);1H |

| Standard InChI Key | IQXXRZBWXKDGTA-UHFFFAOYSA-N |

| SMILES | CNCC(=O)NC1=CC=C(C=C1)OC.Cl |

| Canonical SMILES | CNCC(=O)NC1=CC=C(C=C1)OC.Cl |

Introduction

Chemical Structure and Properties

Molecular Identity

N-(4-methoxyphenyl)-2-(methylamino)acetamide hydrochloride is identified by the Chemical Abstracts Service (CAS) number 1171427-63-6 and possesses the molecular formula C10H15ClN2O2. This formula reveals the presence of carbon, hydrogen, nitrogen, oxygen, and chlorine atoms arranged in a specific configuration that determines the compound's chemical behavior and biological activity. The molecular weight of the compound is 230.69 g/mol, which places it in the category of small molecules with potential drug-like properties. The compound's structure features a methoxyphenyl group connected to an acetamide moiety, with a methylamino group attached to the acetamide. The hydrochloride salt form enhances the compound's water solubility, which is an important consideration for its use in biological systems and pharmaceutical applications. This precise molecular identity provides the foundation for understanding the compound's physical properties, chemical reactivity, and biological effects.

Structural Characteristics

The structural characteristics of N-(4-methoxyphenyl)-2-(methylamino)acetamide hydrochloride play a crucial role in determining its chemical behavior and biological activities. The compound features a methoxy group (-OCH3) attached to a phenyl ring at the para position, which contributes to its lipophilicity and potential for membrane penetration in biological systems . The acetamide linkage (-NHCO-) serves as a hydrogen bond donor and acceptor, potentially facilitating interactions with biological targets such as proteins and receptors. The methylamino group (-NHCH3) introduces another center for hydrogen bonding and potential ionic interactions in its protonated form. These structural elements collectively influence the compound's physical properties, including solubility, partition coefficient, and binding affinity to biological macromolecules. The unique arrangement of these functional groups distinguishes N-(4-methoxyphenyl)-2-(methylamino)acetamide hydrochloride from related compounds and contributes to its specific chemical reactivity patterns and biological activity profile. Understanding these structural characteristics is essential for predicting the compound's behavior in various chemical and biological contexts.

Chemical Identifiers and Representations

Synthesis and Preparation

Synthetic Approaches

The synthesis of N-(4-methoxyphenyl)-2-(methylamino)acetamide hydrochloride typically involves multiple reaction steps with careful control of conditions to ensure high yield and purity. Based on the structure of the compound, a common synthetic strategy would likely begin with 4-methoxyaniline as the starting material, which undergoes an acylation reaction with a suitable chloroacetyl derivative to form an intermediate N-(4-methoxyphenyl)-2-chloroacetamide. This intermediate could then react with methylamine to introduce the methylamino group, followed by conversion to the hydrochloride salt using hydrogen chloride in an appropriate solvent. The selection of solvents, reaction temperatures, and purification methods significantly impacts the success of each synthetic step. Organic solvents such as dichloromethane, tetrahydrofuran, or ethanol are commonly used in similar syntheses due to their ability to dissolve the reactants and facilitate the reactions. The purification of intermediates and the final product may involve techniques such as recrystallization, column chromatography, or precipitation, depending on the specific impurities present and the desired level of purity. Modern synthetic approaches may also explore alternative routes, such as using protecting group strategies or employing catalytic methods to improve efficiency and yield.

Reaction Conditions and Considerations

The synthesis of N-(4-methoxyphenyl)-2-(methylamino)acetamide hydrochloride requires careful attention to reaction conditions to maximize yield and minimize the formation of unwanted byproducts. The acylation of 4-methoxyaniline typically proceeds under basic conditions to neutralize the hydrogen chloride generated during the reaction, with triethylamine or pyridine commonly used as bases. Temperature control is crucial during this step, as excessive heating may lead to side reactions or decomposition of sensitive intermediates. The subsequent nucleophilic substitution reaction with methylamine requires consideration of concentration effects, as high concentrations of methylamine can lead to competing reactions or the formation of disubstituted products. The final conversion to the hydrochloride salt should be performed under anhydrous conditions to prevent hydrolysis or other unwanted reactions. The purity of reagents, particularly the starting materials and solvents, significantly influences the outcome of the synthesis. Moisture-sensitive reagents may require handling under an inert atmosphere, such as nitrogen or argon. The scale of the synthesis also affects the choice of equipment and procedures, with larger scales often requiring modified approaches to manage heat transfer and mixing efficiency. These considerations highlight the complexity of the synthetic process and the importance of optimizing conditions for successful preparation of N-(4-methoxyphenyl)-2-(methylamino)acetamide hydrochloride.

Biological Activity

Structure-Activity Relationships

The biological activities of N-(4-methoxyphenyl)-2-(methylamino)acetamide hydrochloride are intrinsically linked to its structural features, and understanding these structure-activity relationships provides valuable insights for compound optimization. The methoxy group at the para position of the phenyl ring likely influences the compound's lipophilicity and its ability to cross biological membranes, which is crucial for reaching intracellular targets or penetrating the blood-brain barrier. The acetamide linkage serves as both a hydrogen bond donor and acceptor, potentially facilitating recognition by specific proteins through hydrogen bonding interactions. The methylamino group introduces another center for hydrogen bonding and can exist in protonated or deprotonated forms depending on the pH, affecting the compound's charge distribution and binding properties. Comparison with structurally similar compounds reveals how specific modifications can alter biological activity. For instance, removing or replacing the methoxy group might affect the compound's interaction with lipophilic binding pockets in target proteins. Similarly, substituting the methylamino group with other alkyl or aryl amines could modify the compound's binding affinity and selectivity for different molecular targets. These structure-activity considerations are essential for understanding the molecular basis of the compound's biological effects and for guiding the rational design of derivatives with enhanced potency, selectivity, or reduced toxicity. The systematic exploration of these relationships through the synthesis and testing of structural analogs represents an important direction for future research on this compound.

Research Applications

Neuropharmacological Research

N-(4-methoxyphenyl)-2-(methylamino)acetamide hydrochloride presents significant potential in neuropharmacological research due to its structural features and preliminary findings suggesting interaction with neurotransmitter systems. The compound can serve as a valuable tool for investigating mechanisms related to mood disorders, particularly depression, given its potential to modulate serotonin levels. Researchers working in the field of neuropharmacology can utilize this compound to study structure-activity relationships in serotonergic and dopaminergic pathways, potentially leading to the development of novel therapeutic agents with improved efficacy and reduced side effects. The compound's possible neuroprotective properties also make it relevant for research on neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease, where neuronal damage is a central pathological feature. In experimental settings, this compound could be used to investigate cellular and molecular mechanisms of neuroprotection, such as the reduction of oxidative stress, prevention of protein aggregation, or enhancement of neurotrophic signaling. The results from such studies could contribute to the understanding of neurodegeneration processes and potentially identify new therapeutic targets. Additionally, the compound may serve as a lead structure for medicinal chemistry efforts aimed at developing more selective and potent agents for treating neuropsychiatric and neurodegenerative conditions, emphasizing the translational value of basic research with this compound.

Antimicrobial Research

The observed antimicrobial properties of N-(4-methoxyphenyl)-2-(methylamino)acetamide hydrochloride position it as a candidate for research in the development of new antibacterial agents. With the growing global challenge of antimicrobial resistance, the exploration of compounds with novel structures and mechanisms of action is increasingly important. This compound offers a potential starting point for developing new classes of antimicrobials that might overcome existing resistance mechanisms. Research applications in this area could include detailed studies of the compound's spectrum of activity against a wide range of bacterial pathogens, including drug-resistant strains. Investigation of the mechanism of antibacterial action would be valuable, potentially revealing whether the compound targets bacterial cell membranes, inhibits specific enzymes, or interferes with other essential bacterial processes. Structure-activity relationship studies focusing on the antimicrobial properties could guide the synthesis of derivatives with enhanced potency and selectivity. The development of quantitative structure-activity relationship (QSAR) models based on this compound and its derivatives could facilitate the prediction of antimicrobial activity for new structures, streamlining the discovery process. Furthermore, combination studies with established antibiotics might reveal synergistic effects that could be exploited in therapeutic strategies. These research applications highlight the potential of N-(4-methoxyphenyl)-2-(methylamino)acetamide hydrochloride to contribute to addressing the critical need for new antimicrobial agents in the face of increasing bacterial resistance.

Comparative Analysis

Structural Comparison with Related Compounds

A comparative analysis of N-(4-methoxyphenyl)-2-(methylamino)acetamide hydrochloride with structurally related compounds provides valuable insights into the significance of specific functional groups and their arrangement within the molecule. When compared to N-(4-methoxyphenyl)acetamide, the presence of the methylamino group in N-(4-methoxyphenyl)-2-(methylamino)acetamide hydrochloride introduces additional hydrogen bonding capabilities and a basic nitrogen that can form ionic interactions, potentially enhancing binding to specific biological targets. In contrast to N-(4-amino-2-methoxyphenyl)acetamide, which has a different arrangement of substituents on the phenyl ring, N-(4-methoxyphenyl)-2-(methylamino)acetamide hydrochloride likely exhibits different electronic properties and spatial orientation of functional groups, affecting its interaction with biological macromolecules . The table below summarizes the structural features and potential activities of these compounds:

These structural comparisons highlight how subtle changes in molecular structure can significantly impact biological activity, providing a basis for rational design of compounds with optimized properties for specific applications. The position and nature of substituents on the phenyl ring, as well as modifications to the acetamide moiety, represent key variables for modulating the compound's physical, chemical, and biological properties.

Activity Profile Comparison

The activity profile of N-(4-methoxyphenyl)-2-(methylamino)acetamide hydrochloride distinguishes it from related compounds, revealing how specific structural features contribute to its biological effects. In comparison to compounds lacking the methylamino group, such as simple N-(4-methoxyphenyl)acetamide derivatives, N-(4-methoxyphenyl)-2-(methylamino)acetamide hydrochloride shows enhanced potential for interaction with neurotransmitter systems, particularly those involving serotonin. This difference can be attributed to the basic nitrogen of the methylamino group, which may form interactions with acidic residues in protein binding sites or influence the compound's distribution in biological compartments due to its ionization state at physiological pH. The antimicrobial activity of N-(4-methoxyphenyl)-2-(methylamino)acetamide hydrochloride also appears to differ from structurally related compounds, with specific minimum inhibitory concentration (MIC) values against bacterial strains such as Staphylococcus aureus (22.5 μM), Escherichia coli (18.0 μM), and Bacillus subtilis (15.0 μM). These values reflect moderate antimicrobial potency with some selectivity between bacterial species. When comparing neuroprotective effects, the specific functional groups in N-(4-methoxyphenyl)-2-(methylamino)acetamide hydrochloride may confer advantages over similar compounds through enhanced ability to modulate oxidative stress responses or neurotrophic factor signaling. The comprehensive analysis of these activity profiles across different compounds provides valuable insights for understanding structure-activity relationships and guides the development of more effective compounds for specific therapeutic applications. This comparative approach highlights the unique position of N-(4-methoxyphenyl)-2-(methylamino)acetamide hydrochloride within its chemical class and underscores its potential value in different research contexts.

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume